N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety fused with a benzenesulfonamide group, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-methoxyindole-2-carboxylic acid, which is then subjected to a series of reactions to introduce the ethyl and benzenesulfonamide groups. The reaction conditions often involve the use of reagents such as ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in dry dichloromethane (CH₂Cl₂) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and bases like NaH. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological targets and pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares the indole moiety but differs in the substituent groups attached to the indole ring.
5-Methoxy-N-acetyltryptamine:
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and activities .
Properties
CAS No. |
102016-76-2 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-6-16(7-4-13)24(21,22)20-10-9-14-12-19-18-8-5-15(23-2)11-17(14)18/h3-8,11-12,19-20H,9-10H2,1-2H3 |
InChI Key |
OKBTYZLPIFLPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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